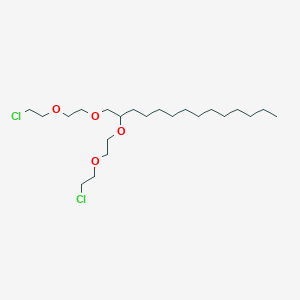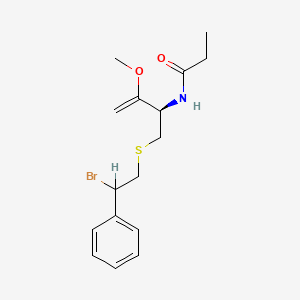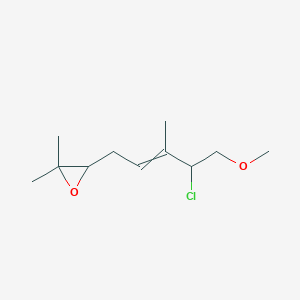![molecular formula C8H5ClF4S B14312438 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene CAS No. 111873-89-3](/img/structure/B14312438.png)
3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene is an organosulfur compound characterized by the presence of a benzene ring substituted with four fluorine atoms and a sulfanyl group attached to a 2-chloroethyl chain
准备方法
The synthesis of 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,2,4,5-tetrafluorobenzene with 2-chloroethyl sulfide under specific conditions to introduce the sulfanyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts .
化学反应分析
3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, introducing additional functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
作用机制
The mechanism by which 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene exerts its effects involves its ability to act as an electrophile in substitution reactions. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The fluorine atoms on the benzene ring can influence the compound’s reactivity and stability .
相似化合物的比较
- Bis(2-chloroethyl) sulfide
- Sulfur mustards
- Nitrogen mustards
属性
CAS 编号 |
111873-89-3 |
|---|---|
分子式 |
C8H5ClF4S |
分子量 |
244.64 g/mol |
IUPAC 名称 |
3-(2-chloroethylsulfanyl)-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C8H5ClF4S/c9-1-2-14-8-6(12)4(10)3-5(11)7(8)13/h3H,1-2H2 |
InChI 键 |
YHYJNIUHIQAZMS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)SCCCl)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


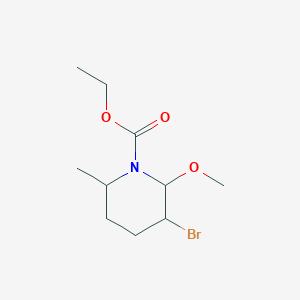
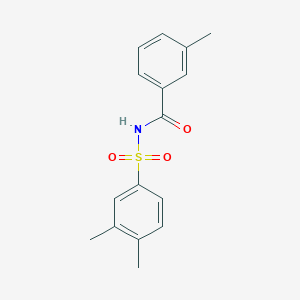
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
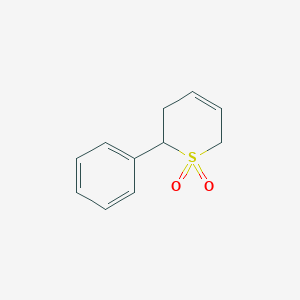
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
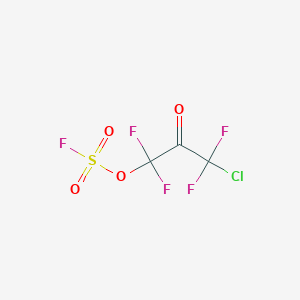
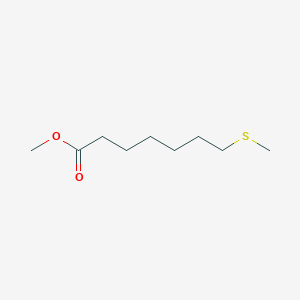
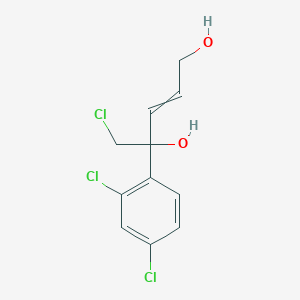
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
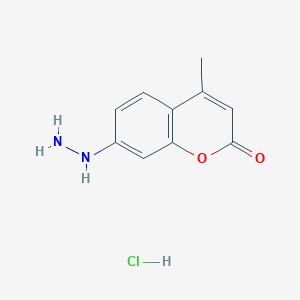
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
